6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride
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Overview
Description
6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride typically involves a multistep process. One common method includes the cyclization of appropriate hydrazine derivatives with thiosemicarbazides under acidic conditions . The reaction is often carried out in solvents like ethanol or acetic acid, with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, it may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[4,3-A]pyrazine: Another heterocyclic compound with comparable pharmacological activities.
Uniqueness
6-Cyclohexyl-3-(pyridin-4-YL)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole hydrochloride is unique due to its specific combination of cyclohexyl and pyridinyl groups, which may confer distinct biological activities and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H16ClN5S |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
6-cyclohexyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole;hydrochloride |
InChI |
InChI=1S/C14H15N5S.ClH/c1-2-4-11(5-3-1)13-18-19-12(16-17-14(19)20-13)10-6-8-15-9-7-10;/h6-9,11H,1-5H2;1H |
InChI Key |
JSSONYSOTVVIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4.Cl |
Origin of Product |
United States |
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